4-(Trifluoromethoxy)-DL-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)-DL-phenylalanine: is a synthetic amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring of phenylalanine. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethoxy group, which can influence the compound’s reactivity, stability, and interaction with biological systems.
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethoxy)-DL-phenylalanine is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
this compound interacts with sEH by inhibiting its activity . This inhibition prevents the breakdown of EETs, leading to an increase in their levels. The elevated EETs levels can then exert their beneficial effects, such as anti-inflammatory and vasodilatory actions .
Biochemical Pathways
The compound affects the EETs metabolic pathway. By inhibiting sEH, the conversion of EETs to their corresponding diols is blocked. This leads to an accumulation of EETs, which can then interact with various cellular targets to exert their effects .
Pharmacokinetics
Similar compounds have been shown to be rapidly metabolized in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs. This can result in various molecular and cellular effects, such as reduced inflammation and vasodilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with sEH. Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of 4-(Trifluoromethoxy)-DL-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(Trifluoromethoxy)-DL-phenylalanine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on enzyme activity and protein interactions due to the presence of the trifluoromethoxy group.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-DL-phenylalanine
- 4-Methoxy-DL-phenylalanine
- 4-Fluoro-DL-phenylalanine
Comparison: 4-(Trifluoromethoxy)-DL-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to similar compounds. For instance, the trifluoromethoxy group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXUCQCJZKJMIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395511 |
Source
|
Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174732-57-1 |
Source
|
Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.